1-(3,4-dihydroisoquinolin-2(1H)-yl)-N-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propan-2-amine -

1-(3,4-dihydroisoquinolin-2(1H)-yl)-N-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propan-2-amine

Catalog Number: EVT-4257182
CAS Number:
Molecular Formula: C21H27N5O
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Roflumilast

  • Compound Description: Roflumilast is a second-generation, selective phosphodiesterase 4 (PDE4) inhibitor. It is clinically approved for the treatment of chronic obstructive pulmonary disease (COPD). []
  • Relevance: Although structurally distinct from the main compound, roflumilast serves as a reference point for comparing the therapeutic index of novel PDE4 inhibitors, like EPPA-1 (see below). This highlights the importance of developing PDE4 inhibitors with improved safety profiles, as roflumilast, similar to other first and second-generation inhibitors, can cause side effects like nausea and vomiting. []

Cilomilast

  • Compound Description: Similar to roflumilast, cilomilast is another second-generation selective PDE4 inhibitor. []
  • Relevance: Cilomilast is mentioned alongside roflumilast as a second-generation PDE4 inhibitor that, while potentially therapeutic, suffers from a less favorable therapeutic index compared to the newer generation inhibitors. [] This emphasizes the ongoing effort to improve the safety and tolerability of PDE4 inhibitors for various conditions, including inflammatory diseases.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 represents a novel, third-generation PDE4 inhibitor. Preclinical studies demonstrate its potent anti-inflammatory activity with a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors. []

GSK356278

  • Compound Description: GSK356278 is a potent, selective, and brain-penetrant PDE4 inhibitor. [] It exhibits a favorable therapeutic index in preclinical models of psychiatric and neurologic diseases. []

Rolipram

  • Compound Description: Rolipram is recognized as a first-generation PDE4 inhibitor. [, ] Despite its potential therapeutic benefits, rolipram has a narrow therapeutic index and is associated with significant side effects. [, ]

(1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone derivatives

  • Compound Description: This group of compounds was synthesized and found to possess antioxidant and antimicrobial activities. []

(1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile derivatives

  • Compound Description: Similar to the previous group, these compounds were synthesized and evaluated for their antioxidant and antimicrobial properties. []
  • Compound Description: A wide variety of novel sulfonamides containing the 1,3,4-oxadiazole group were synthesized and investigated for various biological activities, including antibacterial, antifungal, anti-HIV, carbonic anhydrase inhibitory, antimalarial, and luciferase activity. []
  • Compound Description: These compounds were explored as potential inhibitors of KSP, a target involved in various cellular processes. []

Properties

Product Name

1-(3,4-dihydroisoquinolin-2(1H)-yl)-N-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propan-2-amine

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C21H27N5O/c1-15(13-26-11-10-17-6-4-5-7-18(17)14-26)22-12-20-23-24-21(27-20)19-9-8-16(2)25(19)3/h4-9,15,22H,10-14H2,1-3H3

InChI Key

SQBUZEYAONWVCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)C2=NN=C(O2)CNC(C)CN3CCC4=CC=CC=C4C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.